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molecular formula C11H15FO B8612545 3-Methyl-1-(2-fluoro phenyl)butylalcohol

3-Methyl-1-(2-fluoro phenyl)butylalcohol

Cat. No. B8612545
M. Wt: 182.23 g/mol
InChI Key: WPEOUDYBSORWKK-UHFFFAOYSA-N
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Patent
US07041830B2

Procedure details

In a round bottom flask (100 ml) was placed 3-methyl-1-(2-fluoro phenyl)butylalcohol 12 (1.85 gm, 0.0103 mole) and dichloromethae (35 ml). MnO2 (12.52 gm) was added to it. The reaction mixture was stirred for 20 hrs. After the completion of reaction (monitored by TLC or GC), the reaction mire was filtered through cilite, the filtrate was concentrated under reduced pressure to yield 1.57 gm (86%) of isobutyl-(2-fluoro-phenyl)-ketone 13 (GC purity 95%). 1HNMR CDCl3: (spectrum 12) 0.96(d, 6H), 2.30(m, 1H), 2.85(m, 2H), 7.15(m, 2H), 7.45(m, 1H), 7.85(m, 1H).
Quantity
1.85 g
Type
reactant
Reaction Step One
Name
Quantity
12.52 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:13])[CH2:3][CH:4]([OH:12])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[F:11]>O=[Mn]=O>[CH2:3]([C:4]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[F:11])=[O:12])[CH:2]([CH3:13])[CH3:1]

Inputs

Step One
Name
Quantity
1.85 g
Type
reactant
Smiles
CC(CC(C1=C(C=CC=C1)F)O)C
Step Two
Name
Quantity
12.52 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 20 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a round bottom flask (100 ml) was placed
CUSTOM
Type
CUSTOM
Details
After the completion of reaction (monitored by TLC or GC)
FILTRATION
Type
FILTRATION
Details
the reaction mire was filtered through cilite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C(C)C)C(=O)C1=C(C=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.57 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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